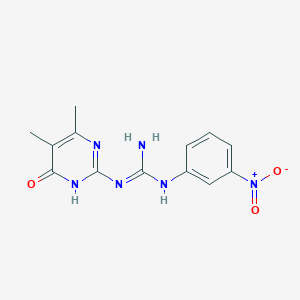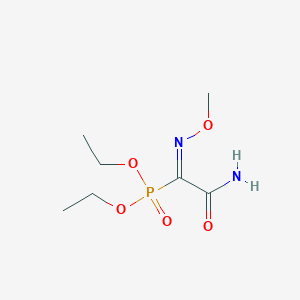![molecular formula C26H23NO B6051774 2-[benzyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6051774.png)
2-[benzyl(1-pyrenylmethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[benzyl(1-pyrenylmethyl)amino]ethanol, also known as BPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPE is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and has been found to exhibit interesting biological activities. In
作用機序
The exact mechanism of action of 2-[benzyl(1-pyrenylmethyl)amino]ethanol is not fully understood. However, it is believed that 2-[benzyl(1-pyrenylmethyl)amino]ethanol binds to DNA and RNA through intercalation, which is the insertion of the pyrene ring between the base pairs of the nucleic acid. This binding results in changes to the structure and function of the nucleic acid, leading to the observed biological effects.
Biochemical and Physiological Effects:
2-[benzyl(1-pyrenylmethyl)amino]ethanol has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to bind to DNA and RNA, 2-[benzyl(1-pyrenylmethyl)amino]ethanol has been shown to inhibit the activity of enzymes involved in DNA replication and repair. 2-[benzyl(1-pyrenylmethyl)amino]ethanol has also been found to induce oxidative stress in cells, leading to cell death. In terms of physiological effects, 2-[benzyl(1-pyrenylmethyl)amino]ethanol has been shown to have anti-inflammatory activity and to protect against oxidative damage in cells.
実験室実験の利点と制限
One advantage of using 2-[benzyl(1-pyrenylmethyl)amino]ethanol in lab experiments is its fluorescent properties, which allow for easy visualization of DNA and RNA in living cells. Additionally, 2-[benzyl(1-pyrenylmethyl)amino]ethanol is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-[benzyl(1-pyrenylmethyl)amino]ethanol is its potential toxicity, which can vary depending on the concentration used in experiments. Careful consideration must be given to the concentration of 2-[benzyl(1-pyrenylmethyl)amino]ethanol used in experiments to avoid potential toxicity.
将来の方向性
There are several future directions for the study of 2-[benzyl(1-pyrenylmethyl)amino]ethanol. One area of research is the development of 2-[benzyl(1-pyrenylmethyl)amino]ethanol-based sensors for the detection of other biomolecules, such as proteins and lipids. Additionally, further investigation into the mechanisms of action of 2-[benzyl(1-pyrenylmethyl)amino]ethanol could provide insight into its potential as an anticancer agent. Finally, the development of 2-[benzyl(1-pyrenylmethyl)amino]ethanol derivatives with improved properties, such as increased selectivity and reduced toxicity, could lead to the development of new therapeutic agents.
合成法
2-[benzyl(1-pyrenylmethyl)amino]ethanol can be synthesized through a multi-step reaction starting from pyrene. The first step involves the formation of the pyrene carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with benzylamine in the presence of a base to form the benzylamide intermediate. Finally, the benzylamide intermediate is reduced with sodium borohydride to yield 2-[benzyl(1-pyrenylmethyl)amino]ethanol.
科学的研究の応用
2-[benzyl(1-pyrenylmethyl)amino]ethanol has been extensively studied for its potential as a fluorescent probe for biological applications. It has been found to selectively bind to DNA and RNA, and can be used to visualize these molecules in living cells. 2-[benzyl(1-pyrenylmethyl)amino]ethanol has also been used as a sensor for the detection of metal ions, such as copper and iron, in biological samples. Additionally, 2-[benzyl(1-pyrenylmethyl)amino]ethanol has been investigated for its potential as an anticancer agent, due to its ability to induce cell death in cancer cells.
特性
IUPAC Name |
2-[benzyl(pyren-1-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO/c28-16-15-27(17-19-5-2-1-3-6-19)18-23-12-11-22-10-9-20-7-4-8-21-13-14-24(23)26(22)25(20)21/h1-14,28H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXHJEZRZRLORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6051691.png)
![1-(cyclohexylmethyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6051701.png)
![4-chloro-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6051705.png)
![[1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6051708.png)
![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)

![3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6051745.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6051776.png)
![2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6051777.png)
![2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051784.png)

![2-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6051800.png)